molecular formula C16H21ClN4O3S B2586182 1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1105248-85-8

1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2586182
CAS No.: 1105248-85-8
M. Wt: 384.88
InChI Key: BGBQHBRIZBAJFT-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a high-purity chemical compound offered for research and development applications. This synthetic molecule features a complex triazole-one core structure, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor, as seen in similar patented triazole-based compounds . The structure is further modified with a 2-chlorobenzyl group and a methylsulfonyl-piperidine moiety, which may influence its physicochemical properties and biological activity. Triazole derivatives are frequently explored in pharmaceutical research for their diverse biological activities, including potential applications in oncology, virology, and the treatment of inflammatory diseases . Researchers can utilize this compound as a key intermediate in synthetic chemistry, a building block for library development, or a candidate for high-throughput screening campaigns to investigate new therapeutic targets. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3S/c1-19-15(12-7-9-20(10-8-12)25(2,23)24)18-21(16(19)22)11-13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBQHBRIZBAJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=CC=C2Cl)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to act on various biological targets, making them valuable in drug development.

Structural Features

The compound features:

  • Triazole Ring : Provides stability and facilitates interactions with biological targets.
  • Chlorobenzyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Methylsulfonyl Group : Potentially contributes to its pharmacological properties, including modulation of enzyme activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. This specific compound has shown promise in inhibiting enzymes involved in fungal cell wall synthesis. For instance, it may target the enzyme lanosterol demethylase, critical for ergosterol biosynthesis in fungi.

Antibacterial Activity

The antibacterial effects of triazoles can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. Preliminary studies suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. Molecular docking studies suggest that the compound may bind effectively to targets involved in cancer metabolism .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives similar to this compound:

  • Antifungal Efficacy :
    • A study demonstrated that structurally similar triazoles displayed IC50 values in the nanomolar range against resistant fungal strains, suggesting that modifications like chlorobenzyl and methylsulfonyl groups can enhance activity .
  • Antibacterial Properties :
    • In vitro testing showed that triazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with varying degrees of potency. The presence of electron-withdrawing groups like chlorine significantly increased antibacterial activity .
  • Anticancer Mechanisms :
    • Research involving molecular dynamics simulations revealed that triazole compounds could effectively interact with proteins associated with cancer progression, leading to reduced viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Data Tables

Compound NameStructural FeaturesNotable Activities
This compoundChlorobenzyl group; methylsulfonyl groupAntifungal, antibacterial, anticancer
5-(Aryl)thio-1H-1,2,4-triazoleThioether substitutionAntimicrobial properties
1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazolePiperidine without sulfonyl groupPotential CNS activity

Scientific Research Applications

Structural Characteristics

The compound features:

  • Triazole Ring : Known for its stability and versatility.
  • Chlorobenzyl Group : Enhances lipophilicity and potential biological interactions.
  • Methylsulfonyl Group : May contribute to pharmacological properties through modulation of biological pathways.

Antifungal Activity

1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has demonstrated significant antifungal properties. Triazole compounds are known to inhibit enzymes involved in fungal cell wall synthesis, making them valuable in treating infections caused by resistant fungal strains. This compound's unique structure may enhance its efficacy against specific fungal targets, potentially leading to the development of new antifungal agents .

Antibacterial Properties

The compound also exhibits antibacterial activity. Studies indicate that triazole derivatives can inhibit various bacterial strains. The presence of the piperidine moiety may further enhance this activity by interacting with bacterial cell membranes or specific bacterial enzymes .

Anticancer Potential

Recent research has highlighted the anticancer potential of triazole compounds. The ability of this compound to induce apoptosis in cancer cells has been noted. In vitro studies have shown that similar triazole derivatives can inhibit tubulin polymerization, a critical process for cancer cell division .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against strains of Candida and Aspergillus. The results indicated that compounds with similar structural features to this compound showed potent inhibitory effects on fungal growth, suggesting a promising application in treating fungal infections .

Case Study 2: Anticancer Activity

In another study focusing on the cytotoxic effects of triazole derivatives on cancer cell lines such as HeLa and MCF-7, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds (identified in the evidence) are compared based on substituents, functional groups, and implied properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Properties/Applications Reference
Target Compound : 1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one 1,2,4-triazol-5-one 2-chlorobenzyl, methyl, methylsulfonyl-piperidine Enhanced solubility (sulfonyl group); potential CNS activity due to piperidine N/A
Compound A : 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one 1,2,4-triazol-5-one Benzyloxy-pentyl, hydroxyphenyl-piperazine GPCR modulation (piperazine); possible estrogen receptor interaction (hydroxyphenyl)
Compound B : 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 1,2,4-triazole Phenyl, piperidine (unmodified) Lower solubility (lack of sulfonyl); potential antipsychotic activity (piperidine-HCl salt)
Compound C : 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone 1,2,4-triazole Chlorophenyl-sulfonyl-piperazine, triazolylsulfanyl-ethanone Dual sulfonyl/sulfanyl groups may enhance kinase inhibition; halogen improves target specificity
Compound D : 1-(1-benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one Benzimidazolone Benzyl-piperidine, chlorine Neuroleptic or anticonvulsant activity (benzimidazolone core); moderate metabolic stability

Key Findings:

Substituent Impact on Solubility :

  • The target compound’s methylsulfonyl-piperidine group likely confers higher solubility compared to Compound B (unmodified piperidine) and Compound D (benzyl-piperidine) .
  • Compound C ’s dual sulfonyl/sulfanyl groups may further enhance solubility but introduce synthetic complexity .

Compound A’s hydroxyphenyl-piperazine group implies serotonin/dopamine receptor interactions, absent in the target compound .

Metabolic Stability :

  • Sulfonyl groups (target compound, Compound C ) resist oxidative metabolism compared to benzyloxy (Compound A ) or unmodified piperidines (Compound B ) .

Synthetic Accessibility :

  • The target compound’s triazolone core is synthetically simpler than Compound D ’s benzimidazolone, which requires multi-step fusion ring synthesis .

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